![molecular formula C18H16N2O2S B5516756 N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5516756.png)
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide is a compound with potential biological activities. Its structure relates to several synthesized compounds evaluated for various biological properties like anticancer, antimicrobial, and enzyme inhibitory activities.
Synthesis Analysis
The synthesis of related compounds often involves reactions under specific conditions. For instance, Gomathi Vellaiswamy and S. Ramaswamy (2017) synthesized Co(II) complexes of related thiazolyl benzamide derivatives through a process involving elemental analysis, FT-IR, electronic, EI mass, Powder XRD spectra, and magnetic moment measurements (Vellaiswamy & Ramaswamy, 2017).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography and NMR spectroscopy. For example, B. K. Sagar et al. (2018) synthesized closely related benzamides and analyzed their molecular conformations and modes of supramolecular aggregation (Sagar, Yathirajan, Rathore, & Glidewell, 2018).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, leading to the formation of new derivatives with diverse properties. B. Narayana et al. (2004) synthesized new thiazolyl benzamides that were converted to alkoxy derivatives, showcasing the versatility of these compounds in chemical reactions (Narayana, Raj, Ashalatha, Kumari, & Sarojini, 2004).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are typically evaluated through experimental methods. The detailed physical properties of this specific compound were not found in the available literature, but similar compounds have been analyzed using methods like differential thermal analysis (DTA) and thermogravimetric analysis (TG).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group analysis, are crucial for understanding the behavior of these compounds in biological systems. Y. Uto et al. (2009) conducted structure-activity relationship (SAR) studies on related benzamides, providing insights into their chemical behavior (Uto et al., 2009).
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
The study by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine derivatives indicates a potential application of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide related compounds in photodynamic therapy for cancer treatment. The synthesized compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, highlighting their utility as Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Agents
Research by Raju et al. (2010) into 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, including benzamides, revealed potent antimicrobial activities. This points to another application area for this compound related compounds in developing new antibacterial and antifungal therapeutics (Raju et al., 2010).
Anticancer Activity
A study on thiazolidinone derivatives, including this compound analogs, showed promising anticancer activity. Deep et al. (2016) found that these compounds exhibited significant anticancer potential, with some derivatives showing high activity against specific cancer cell lines, suggesting their role in developing novel anticancer therapies (Deep et al., 2016).
Anticonvulsant Potential
Firdaus et al. (2018) designed and synthesized benzothiazolotriazine derivatives with anticonvulsant potential, highlighting another application of this compound related structures. These compounds showed promise in animal models for epilepsy, indicating potential use in developing anticonvulsant medications (Firdaus et al., 2018).
Eigenschaften
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-15-9-7-13(8-10-15)11-16-12-19-18(23-16)20-17(21)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLHICCUTNSQCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-chloro-3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516678.png)
![N-{[(2S,4S)-4-fluoro-1-(1H-indazol-3-ylcarbonyl)pyrrolidin-2-yl]methyl}piperidine-1-carboxamide](/img/structure/B5516692.png)
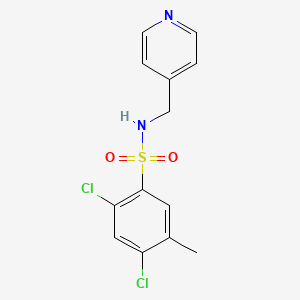
![4-[(3-phenoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516705.png)
![4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,1,3-benzothiadiazole](/img/structure/B5516710.png)

![N-[2-(aminocarbonyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5516728.png)
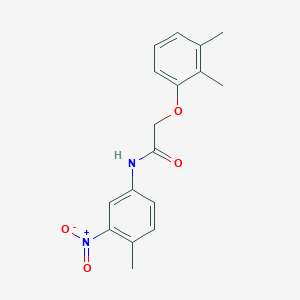
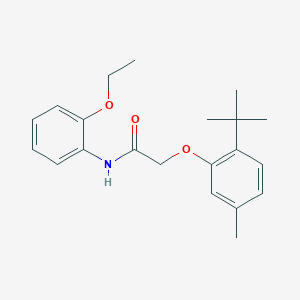
![4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5516741.png)
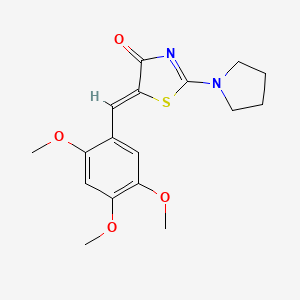
![ethyl 4-{[(4-ethoxyphenyl)amino]carbonothioyl}piperazine-1-carboxylate](/img/structure/B5516763.png)
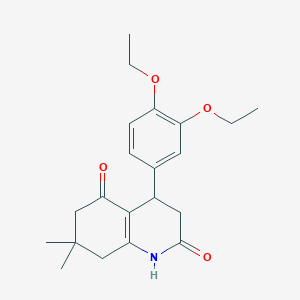
![5-[(cyclopropylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5516768.png)